molecular formula C16H32O7 B3210005 Hexanoic acid, 14-hydroxy-3,6,9,12-tetraoxatetradec-1-yl ester CAS No. 106050-70-8

Hexanoic acid, 14-hydroxy-3,6,9,12-tetraoxatetradec-1-yl ester

Cat. No.: B3210005
CAS No.: 106050-70-8
M. Wt: 336.42 g/mol
InChI Key: WUDPWRBRTNXIJF-UHFFFAOYSA-N
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Description

Hexanoic acid, 14-hydroxy-3,6,9,12-tetraoxatetradec-1-yl ester, is a polyethylene glycol (PEG)-based monoester derivative of hexanoic acid. The compound features a hydrophilic PEG chain (14-hydroxy-3,6,9,12-tetraoxatetradec-1-yl) esterified to the hydrophobic hexanoic acid (C6) moiety. This structure confers amphiphilic properties, making it suitable for applications in surfactants, emulsifiers, and drug delivery systems . The PEG backbone enhances water solubility, while the hexanoic acid chain provides moderate lipophilicity. Its molecular formula is inferred as C₁₆H₃₂O₇ (based on structural analogs in and ), with an approximate molecular weight of 336.42 g/mol .

Properties

IUPAC Name

2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O7/c1-2-3-4-5-16(18)23-15-14-22-13-12-21-11-10-20-9-8-19-7-6-17/h17H,2-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDPWRBRTNXIJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCCOCCOCCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80762215
Record name 14-Hydroxy-3,6,9,12-tetraoxatetradecan-1-yl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80762215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106050-70-8
Record name 14-Hydroxy-3,6,9,12-tetraoxatetradecan-1-yl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80762215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Hexanoic acid, 14-hydroxy-3,6,9,12-tetraoxatetradec-1-yl ester, also known as 14-hydroxy-3,6,9,12-tetraoxatetradecyl acrylate, is a compound with potential applications in various fields including pharmaceuticals and materials science. This article explores its biological activity, focusing on its chemical properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C13H24O7. It is characterized by the presence of multiple ether linkages and a hydroxyl group that may contribute to its biological activity.

PropertyValue
Molecular Weight288.32 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
StructureChemical Structure

Mechanisms of Biological Activity

The biological activity of hexanoic acid esters can be attributed to their ability to interact with biological membranes and proteins. Key mechanisms include:

  • Emulsification : The compound acts as an emulsifying agent which stabilizes mixtures of oil and water. This property is particularly useful in drug delivery systems where solubility is a concern.
  • Antimicrobial Activity : Some studies suggest that fatty acid esters exhibit antimicrobial properties by disrupting microbial cell membranes.
  • Cell Proliferation : Research indicates that certain esters can influence cell proliferation and differentiation through modulation of signaling pathways.

Case Studies

  • Antimicrobial Properties : A study investigated the antimicrobial effects of various fatty acid esters including hexanoic acid derivatives. Results showed significant inhibition of bacterial growth at specific concentrations, suggesting potential applications in preserving food products and pharmaceuticals .
  • Drug Delivery Systems : Research focused on the use of hexanoic acid esters in formulating drug delivery systems demonstrated enhanced bioavailability of poorly soluble drugs when encapsulated within lipid-based carriers .
  • Cosmetic Applications : The compound has been explored for use in cosmetic formulations due to its emulsifying properties. It helps create stable emulsions that are aesthetically pleasing and effective in delivering active ingredients .

Research Findings

Recent studies have highlighted the importance of hexanoic acid esters in various applications:

  • Stability Over pH Range : Hexanoic acid esters maintain stability across a wide pH range, making them suitable for diverse formulations .
  • Corrosion Inhibition : The compound has been identified as a potential corrosion inhibitor in industrial applications due to its ability to form protective films on metal surfaces .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heptanoic Acid, 14-Hydroxy-3,6,9,12-Tetraoxatetradec-1-yl Ester

  • Structure: Shares the same PEG backbone but substitutes hexanoic acid with heptanoic acid (C7).
  • Molecular Formula : C₁₇H₃₄O₇ (MW: 350.45 g/mol) .
  • Key Differences: Increased hydrophobicity due to the longer heptanoic chain. Potential for altered micelle formation and solubility profiles in surfactant applications.
  • Applications : Likely used in similar industrial contexts but with tailored solubility requirements .

PEG-5 Oleate (9-Octadecenoic Acid, 14-Hydroxy-3,6,9,12-Tetraoxatetradec-1-yl)

  • Structure: Features an unsaturated oleic acid (C18:1) chain instead of hexanoic acid.
  • Molecular Formula : C₂₆H₄₈O₈ (MW: 488.66 g/mol) .
  • Key Differences: Greater lipophilicity and lower critical micelle concentration (CMC) due to the longer unsaturated chain. Widely used in cosmetics and pharmaceuticals as a nonionic surfactant .
  • Applications: Preferred in skincare formulations for its emollient properties, unlike the shorter-chain hexanoic acid derivative .

Tetraethylene Glycol Bis(2-Ethylhexanoate)

  • Structure: A diester with branched 2-ethylhexanoic acid chains.
  • Molecular Formula : C₂₄H₄₆O₇ (MW: 446.63 g/mol) .
  • Key Differences :
    • Branched alkyl chains enhance thermal stability and reduce crystallization.
    • Functions as a plasticizer and lubricant in industrial polymers .

Simple Hexanoic Acid Esters (Ethyl, Methyl, and Propyl Esters)

  • Examples: Hexanoic acid ethyl ester (C₈H₁₆O₂, MW: 144.21 g/mol) .
  • Key Differences :
    • Lack PEG chains, resulting in higher volatility and lower water solubility.
    • Primarily used in food and fragrance industries for fruity aromas (e.g., pineapple, apple) .
  • Applications: Ethyl hexanoate is a key flavor compound in strawberries and processed foods, whereas the PEGylated derivative is non-volatile and unsuitable for flavoring .

Research Findings and Functional Comparisons

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (Water) Critical Micelle Concentration (CMC)
Target Compound 336.42 Moderate Not reported
PEG-5 Oleate 488.66 Low 0.01–0.1 mM
Hexanoic Acid Ethyl Ester 144.21 Insoluble N/A
Tetraethylene Glycol Bis(2-Ethylhexanoate) 446.63 Insoluble N/A

Stability and Reactivity

  • PEG esters (e.g., target compound, PEG-5 Oleate) exhibit hydrolytic stability at neutral pH but degrade under acidic/basic conditions .
  • Simple esters (e.g., ethyl hexanoate) are prone to oxidation, limiting shelf life in flavor applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexanoic acid, 14-hydroxy-3,6,9,12-tetraoxatetradec-1-yl ester
Reactant of Route 2
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Hexanoic acid, 14-hydroxy-3,6,9,12-tetraoxatetradec-1-yl ester

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